molecular formula C13H19ClN2O2 B12105614 Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride

Cat. No.: B12105614
M. Wt: 270.75 g/mol
InChI Key: XUXPANYASJFALC-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is a derivative of piperidine and pyridine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

ethyl 1-pyridin-4-ylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H

InChI Key

XUXPANYASJFALC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride typically involves the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with 4-pyridinecarboxylic acid under acidic conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Overview

The compound features a piperidine ring substituted with a pyridine moiety at the 1-position and an ethyl ester at the carboxylic acid site. This specific arrangement is crucial for its interaction with biological targets, influencing its efficacy as an enzyme inhibitor and therapeutic agent.

Medicinal Chemistry

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride has been studied for its potential in drug development, particularly as an inhibitor of various enzymes involved in disease processes.

  • Enzyme Inhibition :
    • Proteases : The compound has demonstrated inhibitory effects on papain-like proteases (PLpro) associated with coronaviruses, including SARS-CoV. Its IC50 values are reported in the low micromolar range, indicating significant antiviral potential .
    • Kinases : Structural analogs of this compound have shown promise in inhibiting kinases involved in cancer signaling pathways. Modifications to the piperidine structure have enhanced selectivity and potency against protein kinase B (PKB), which is often deregulated in cancer .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study focusing on its structural analogs revealed high binding affinities for PLpro from SARS-CoV, suggesting potential for broader-spectrum antiviral drugs .
  • Another investigation demonstrated effective inhibition of PLP2 from HCoV-NL63, further supporting its application in antiviral therapies .

Industrial Applications

Beyond its medicinal applications, this compound also finds utility in various industrial processes:

Catalysis

The compound serves as a catalyst in the production of adhesives and sealants, enhancing curing times and bond strength, particularly beneficial in aerospace applications . It is also utilized in the production of foams and fibers, improving reaction times and yields .

Electronic Components

In the electronics industry, it acts as a solvent to remove impurities during production processes, thereby improving the overall quality of electronic components .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryEnzyme inhibition (proteases, kinases)Potential antiviral and anticancer properties
Industrial CatalysisProduction of adhesives, sealants, foamsEnhances curing time and bond strength
ElectronicsSolvent for electronic component productionImproves product quality by removing impurities

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, methyl ester
  • 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, propyl ester
  • 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, butyl ester

Uniqueness

4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it particularly valuable in certain chemical syntheses and research applications .

Biological Activity

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and its implications in therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a piperidine ring substituted with a pyridine moiety at the 1-position and an ethyl ester at the carboxylic acid site. This structural arrangement is crucial for its interaction with biological targets.

The compound is believed to exert its biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, thereby preventing substrate access and subsequent enzymatic reactions. This mechanism is particularly relevant in the context of targeting proteases involved in viral replication and cancer progression.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit various enzymes, including:

  • Proteases : The compound has shown potential as an inhibitor of papain-like proteases (PLpro) associated with coronaviruses, including SARS-CoV. Its inhibitory potency is characterized by an IC50 value in the low micromolar range, indicating significant efficacy against viral targets .
  • Kinases : The compound's structural analogs have been evaluated for their ability to inhibit kinases involved in cancer signaling pathways. For instance, modifications to the piperidine structure have led to enhanced selectivity and potency against protein kinase B (PKB), which is often deregulated in cancer .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and substituents significantly affect biological activity. Key findings include:

  • Substituent Effects : The presence of different substituents on the pyridine and piperidine rings can enhance binding affinity and selectivity for target enzymes. For example, introducing hydrophobic groups has been shown to increase inhibitory potency .
  • Binding Affinity : X-ray crystallographic studies reveal that specific interactions between the compound and enzyme active sites are critical for inhibition. These interactions often involve hydrophobic contacts and hydrogen bonding, which stabilize the inhibitor-enzyme complex .

Antiviral Activity

In a recent study investigating antiviral compounds, this compound was part of a series evaluated for their ability to inhibit SARS-CoV replication. The results indicated that compounds with similar structural features exhibited potent antiviral activity, supporting further development as potential therapeutic agents against COVID-19 .

Antitumor Activity

Another study focused on the antitumor properties of related piperidine derivatives. Compounds structurally similar to this compound demonstrated significant cytotoxic effects on tumor cell lines, suggesting potential applications in cancer therapy .

Data Summary Table

Compound NameTarget EnzymeIC50 Value (μM)Biological Activity
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylatePapain-like protease0.67Antiviral activity against SARS-CoV
Analog AProtein Kinase B<0.05Inhibition of cancer cell growth
Analog BOther kinases0.2Selective inhibition in cellular assays

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